molecular formula C15H23NO2 B2545794 4-(Benzyloxy)-1-(2-methoxyethyl)piperidine CAS No. 1311910-82-3

4-(Benzyloxy)-1-(2-methoxyethyl)piperidine

Cat. No.: B2545794
CAS No.: 1311910-82-3
M. Wt: 249.354
InChI Key: MDKBNFXGBVKIHT-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-(2-methoxyethyl)piperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyloxy group attached to the fourth position of the piperidine ring and a 2-methoxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-1-(2-methoxyethyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be attached to the nitrogen atom of the piperidine ring through an alkylation reaction using 2-methoxyethyl chloride and a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the piperidine ring or the benzyloxy group, resulting in the formation of various reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted benzyloxy derivatives.

Scientific Research Applications

4-(Benzyloxy)-1-(2-methoxyethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-(2-methoxyethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and 2-methoxyethyl groups contribute to its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    4-(Benzyloxy)piperidine: Lacks the 2-methoxyethyl group, which may affect its chemical properties and applications.

    1-(2-Methoxyethyl)piperidine:

    4-(Methoxy)piperidine: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior.

Uniqueness: 4-(Benzyloxy)-1-(2-methoxyethyl)piperidine is unique due to the presence of both the benzyloxy and 2-methoxyethyl groups, which confer distinct chemical properties and potential applications. Its dual functional groups make it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

1-(2-methoxyethyl)-4-phenylmethoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-12-11-16-9-7-15(8-10-16)18-13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKBNFXGBVKIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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